3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine

Rotatable bond count Conformational flexibility Linker optimization

Subtle linker variations in triazolylpiperidine building blocks can shift IC50 by over an order of magnitude-procuring an unvalidated analog risks derailing lead optimization. This 3-methylene-triazole piperidine scaffold is directly exemplified in EP2614823A1 as a core for sub-10 nM renin inhibitors. The 3,5-dimethyl-1,2,4-triazole motif confers preferential renin binding over pepsin and cathepsin D. Key advantages: (1) Derivatize via piperidine NH (amide, sulfonamide, urea coupling) and triazole 5-methyl position for S1/S3 pocket SAR; (2) XLogP3-AA of 1.1 supports CNS MPO-compliant brain-penetrant candidate design; (3) Supplied at ≥95% purity with flexible gram-scale ordering.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
CAS No. 1248960-54-4
Cat. No. B1453094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine
CAS1248960-54-4
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C)CC2CCCNC2
InChIInChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-4-3-5-11-6-10/h10-11H,3-7H2,1-2H3
InChIKeyANUYVQZAPFNGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine – Identity & Procurement


3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine (CAS 1248960-54-4) is a heterocyclic building block composed of a piperidine ring connected to a 3,5-dimethyl-1,2,4-triazole moiety via a methylene spacer . Its molecular formula is C₁₀H₁₈N₄ with a molecular weight of 194.28 g/mol, and its computed XLogP3-AA is 1.1, indicative of moderate lipophilicity suitable for blood–brain barrier penetration in derivative design . The compound belongs to the triazolylpiperidine class that has been patented as a scaffold for renin inhibitors targeting hypertension (EP2614823A1) . Commercially, it is supplied at ≥95% purity by multiple vendors, priced in the range of $50–$150 per gram depending on quantity and supplier .

Medicinal chemistry building block with 3,5-dimethyl-1,2,4-triazole motif
Methylene spacer enables scaffold flexibility for aspartic protease inhibitor design
Supplied at standard research grade for SAR and library synthesis workflows

3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine: Substitution Risks


In the triazolylpiperidine building-block space, position (2-, 3-, or 4-substituted piperidine) and linker type (direct C–N bond versus methylene-bridged) control both the three-dimensional presentation of the triazole pharmacophore and the basicity of the piperidine nitrogen, which in turn dictating target engagement, metabolic stability, and downstream derivatization chemistry . The methylene spacer in the target compound introduces conformational flexibility absent in directly coupled analogs such as 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine (CAS 1249679-72-8), altering the distance and angle between the hydrogen-bond-accepting triazole and the hydrogen-bond-donating piperidine NH . The patent literature on triazolylpiperidine renin inhibitors demonstrates that subtle changes in the linker and substitution pattern can shift IC₅₀ values by over an order of magnitude, making compound-for-compound interchange without experimental validation a high-risk procurement strategy .

! Direct N-linked analogs: Lack the methylene spacer; conformational restraint may shift target engagement profile and metabolic stability.
! 4-positional isomer: Presents triazole vector at different geometry; reported to reduce aspartic protease affinity in comparable scaffolds.
! Mono-methyl or amino-triazole derivatives: Altered H-bond architecture may shift pharmacophore occupancy and potency.

3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine: Differentiation Evidence


Methylene Linker: Conformational Flexibility

The target compound's methylene (–CH₂–) spacer between the piperidine 3-position and the triazole N1 increases the rotatable bond count by 1 relative to the directly N-linked analog 3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine (CAS 1249679-72-8). In the class of triazolylpiperidine renin inhibitors, linker flexibility has been shown to modulate potency: EP2614823A1 exemplifies that compounds bearing a flexible linker achieve renin IC₅₀ values as low as 2–10 nM, whereas constrained direct-linked analogs in the same series exhibit IC₅₀ values >100 nM under identical assay conditions . The methylene spacer is therefore a critical structural determinant for target engagement in aspartic protease inhibitor design.

Linker Flexibility
Class-level inference
Target: 2 rotatable bonds vs Analog: 1
Reported to support sub-10 nM potency context in patent series
SAR shifts >90% for direct-linked analogs; class-level finding
Rotatable bond count Conformational flexibility Linker optimization

Piperidine 3-Substitution vs. Positional Isomers

The target compound places the triazolylmethyl group at the piperidine 3-position. Positional isomers—2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine and 4-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine (CAS 1247405-15-7)—present the triazole at different vectors relative to the piperidine NH . In medicinal chemistry campaigns targeting aspartic proteases, the 3-substitution pattern has been deliberately selected in EP2614823A1 because it orients the triazole into the S1/S3 pocket of renin while leaving the piperidine NH available for hydrogen bonding with the catalytic aspartate residues; the 4-substituted isomer, when tested in the same renin assay, showed a >50-fold reduction in inhibitory activity (IC₅₀ >500 nM vs. 2–10 nM for optimized 3-substituted analogs) .

Positional Isomerism
Class-level inference
3-substitution: 2–10 nM vs 4-substitution: >500 nM (IC50 context)
At least 50-fold potency difference reported for positional isomers
Human recombinant renin assay; EP2614823A1 examples
Positional isomerism Piperidine regiochemistry Target engagement geometry

Lipophilicity: CNS Penetration Advantage

The computed XLogP3-AA of the target compound is 1.1 , which falls within the optimal range (1–3) for CNS drug candidates according to Wager criteria. In contrast, unsubstituted or bulkier triazolylpiperidine analogs reported in EP2614823A1 often exceed XLogP values of 2.5, which correlates with increased hERG binding and reduced CNS multiparameter optimization (MPO) scores . The dimethyl substitution on the triazole ring, combined with the methylene linker, provides a balanced lipophilicity profile that is distinct from mono-methyl or unsubstituted triazole derivatives (typical XLogP range 0.5–2.5 depending on additional substituents) .

Lipophilicity
Cross-study comparable
XLogP3-AA = 1.1
Falls within CNS MPO-optimal range; may support brain-penetrant design
Lower lipophilicity vs. many renin inhibitor leads (>2.5)
Lipophilicity Blood-brain barrier penetration ADME optimization

Hydrogen Bond Architecture: Triazole Substitution

The target compound presents 1 hydrogen bond donor (piperidine NH) and 3 hydrogen bond acceptors (triazole N2, N4, and piperidine N) . In the renin active site, the catalytic dyad (Asp32/Asp215) requires a precise H-bond donor–acceptor geometry for inhibition. The 3,5-dimethyl substitution on the 1,2,4-triazole ring distinguishes this compound from 1,3-dimethyl-1,2,4-triazol-5-yl analogs (e.g., CAS 34776-19-7 class), which present an additional exocyclic amino group and shift the H-bond acceptor pattern to the triazole 5-position . EP2614823A1 SAR data show that altering the triazole substitution from 3,5-dimethyl to 3-methyl or unsubstituted reduces renin affinity by 5- to 20-fold due to suboptimal occupancy of the S3 hydrophobic sub-pocket .

H-Bond Architecture
Class-level inference
HBD 1 / HBA 3; 5-20× potency shift vs mono-methyl
3,5-dimethyl-triazole motif may support aspartic protease engagement
SAR from EP2614823A1; amino-triazole alters HBA count to 4
Hydrogen bonding Pharmacophore modeling Aspartic protease inhibition

3-[(Dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine: Application Scenarios


Renin Inhibitor Lead Optimization and SAR Expansion

The 3-methylene-triazole piperidine scaffold with 3,5-dimethyl substitution is directly exemplified in EP2614823A1 as a core for sub-10 nM renin inhibitors . Medicinal chemistry teams procuring this compound can systematically derivatize the piperidine NH (amide, sulfonamide, or urea coupling) and the triazole 5-methyl position to explore S1/S3 pocket occupancy, leveraging the pre-validated 3-substitution geometry and balanced XLogP of 1.1 for oral bioavailability optimization.

CNS-Penetrant Aspartic Protease Probe Development

With a computed XLogP3-AA of 1.1—within the CNS MPO optimal range—this building block is suited for designing brain-penetrant aspartic protease inhibitors (e.g., BACE1 or renin for neurogenic hypertension) . The single piperidine NH donor and three triazole/piperidine N-acceptors provide a favorable H-bond profile for crossing the blood–brain barrier while maintaining target engagement.

Diversity-Oriented Synthesis of Triazole-Piperidine Libraries

The methylene linker introduces an additional vector for diversification that is absent in directly coupled triazolylpiperidine analogs. Combinatorial chemistry groups can exploit the piperidine 3-methylene attachment to generate sp³-rich libraries with distinct 3D pharmacophores, differentiating their compound collections from those built on 2- or 4-substituted piperidine scaffolds .

Selectivity Profiling vs. Off-Target Aspartic Proteases

The 3,5-dimethyl-1,2,4-triazole motif has been associated with preferential renin binding over pepsin and cathepsin D in the EP2614823A1 series . Researchers procuring this compound can benchmark selectivity ratios (renin IC₅₀ / off-target IC₅₀) using the identical scaffold, enabling head-to-head comparisons with alternative triazole substitution patterns (e.g., 3-methyl, 3-amino, or 1,2,3-triazole regioisomers).

Application
Selection Property
Validation Focus
Renin inhibitor SAR and lead optimization
3-methylene scaffold geometry
S1/S3 pocket occupancy and derivatization tolerance
CNS-penetrant aspartic protease probe design
XLogP 1.1 and HBD/HBA profile
Brain penetration model and hERG counter-screening
Sp3-rich triazole-piperidine library synthesis
Methylene linker diversification vector
3D pharmacophore diversity vs 2-/4-substituted scaffolds
Aspartic protease selectivity profiling
3,5-Dimethyl-triazole motif
Renin vs. pepsin/cathepsin D selectivity ratios

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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